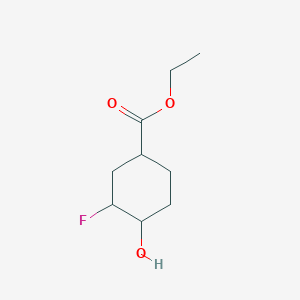![molecular formula C15H14O6 B15127997 6-(4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-7-methoxychromen-2-one](/img/structure/B15127997.png)
6-(4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-7-methoxychromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Hydroxy-5-methyl-3,6-dioxabicyclo[310]hexan-2-yl)-7-methoxychromen-2-one is a complex organic compound that belongs to the class of chromenones This compound is characterized by its unique bicyclic structure, which includes a dioxabicyclohexane moiety fused to a chromenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-7-methoxychromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dioxabicyclohexane Moiety: This step involves the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions to form the dioxabicyclohexane ring.
Attachment of the Chromenone Core: The chromenone core can be introduced through a condensation reaction between a suitable aldehyde or ketone and the dioxabicyclohexane intermediate.
Functional Group Modifications: The hydroxy and methoxy groups can be introduced through selective hydroxylation and methylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Key considerations include the choice of catalysts, reaction solvents, and purification techniques to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-7-methoxychromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chromenone core can be reduced to a dihydrochromenone using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of dihydrochromenone derivatives
Substitution: Formation of various substituted chromenones
Aplicaciones Científicas De Investigación
6-(4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-7-methoxychromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-(4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-7-methoxychromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors and modulating their signaling pathways.
Scavenging Free Radicals: Acting as an antioxidant by neutralizing free radicals and preventing oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-2,6-dioxabicyclo[3.1.0]hexan-3-one: Shares the dioxabicyclohexane moiety but lacks the chromenone core.
(1R,5S)-3,6-Dioxabicyclo[3.1.0]hexane: Similar bicyclic structure but without the hydroxy and methoxy groups.
1-[(1S,2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)bicyclo[3.1.0]hexan-2-yl]thymine: Contains a similar bicyclic structure with different functional groups.
Uniqueness
6-(4-Hydroxy-5-methyl-3,6-dioxabicyclo[310]hexan-2-yl)-7-methoxychromen-2-one is unique due to its combination of the dioxabicyclohexane moiety and the chromenone core, along with the presence of hydroxy and methoxy groups
Propiedades
Fórmula molecular |
C15H14O6 |
|---|---|
Peso molecular |
290.27 g/mol |
Nombre IUPAC |
6-(4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-7-methoxychromen-2-one |
InChI |
InChI=1S/C15H14O6/c1-15-13(21-15)12(20-14(15)17)8-5-7-3-4-11(16)19-9(7)6-10(8)18-2/h3-6,12-14,17H,1-2H3 |
Clave InChI |
MBQNFMDTXFFAJQ-UHFFFAOYSA-N |
SMILES canónico |
CC12C(O1)C(OC2O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[4-(1-Aminopropan-2-yl)phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione hydrochloride](/img/structure/B15127921.png)


![rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride, cis](/img/structure/B15127939.png)
![3,4,5-Trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15127945.png)

![2-[(1S)-1-azidopropyl]pyridine](/img/structure/B15127951.png)






![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B15127998.png)
